molecular formula C21H24N2O3 B11035034 Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate

Cat. No.: B11035034
M. Wt: 352.4 g/mol
InChI Key: IKSAZZUXGNUOIO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of furo[2,3-b]pyridines This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenyl group attached to a furo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with a furan ring. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. Common reagents for this step include amines or ammonia, and the reaction is typically carried out under mild conditions to avoid unwanted side reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Suzuki coupling reactions. These reactions often require the use of metal catalysts, such as palladium or aluminum chloride, and specific solvents to achieve high yields.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions with the use of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups or modify existing ones. Common reagents for these reactions include halogens, amines, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), amines, alkylating agents, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development. It may exhibit biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it valuable for pharmaceutical research.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers or organic semiconductors. Its structural features may impart desirable properties, such as thermal stability or electronic conductivity, to the resulting materials.

    Chemical Biology: The compound can be used as a probe or tool in chemical biology studies to investigate biological processes and molecular interactions. Its functional groups allow for the attachment of various tags or labels for imaging or detection purposes.

    Industrial Applications: The compound may find applications in the production of specialty chemicals, agrochemicals, or fine chemicals. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The functional groups within the molecule can participate in various interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, with the target molecules. These interactions can modulate the activity of the target and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents or functional groups, leading to variations in its properties and applications.

    Furo[2,3-b]pyridine Derivatives: Other derivatives of furo[2,3-b]pyridine may have different substituents, such as alkyl, aryl, or heteroaryl groups, which can influence their reactivity and biological activity.

    Phenylpyridine Derivatives: Compounds with a phenylpyridine core structure may exhibit similar properties and applications, but the presence of different functional groups can lead to variations in their behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart distinct properties and make it suitable for various applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-4-25-21(24)18-16(11-10-13(2)3)23-20-15(19(18)22)12-17(26-20)14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3,(H2,22,23)

InChI Key

IKSAZZUXGNUOIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N)C=C(O2)C3=CC=CC=C3)CCC(C)C

Origin of Product

United States

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